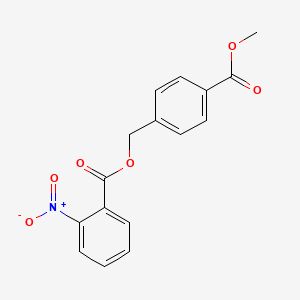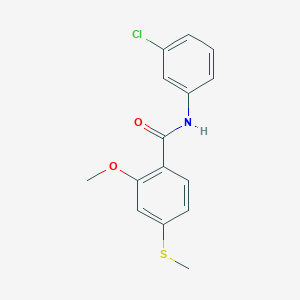
N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as CMMD, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide family and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects make N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in inflammation and tumor growth. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the activity of COX-2 and iNOS, which are key enzymes involved in the production of pro-inflammatory cytokines and nitric oxide. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has also been shown to inhibit the activation of NF-κB and to induce apoptosis in cancer cells. These effects make N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide a promising candidate for the treatment of inflammatory diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying inflammation and tumor growth. However, N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize and analyze. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide also has some toxicity concerns, and its safety profile needs to be further investigated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide. One area of research is the development of more efficient synthesis methods for N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide and its analogs. Another area of research is the investigation of the safety and efficacy of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide in preclinical and clinical studies. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has shown promising results in animal models of inflammation and cancer, and further studies are needed to evaluate its potential as a therapeutic agent. Additionally, the mechanism of action of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide needs to be further elucidated to identify potential targets for drug development. Overall, N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide is a promising compound that has the potential to be developed into a new class of drugs for the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide involves the reaction of 3-chlorophenyl isocyanate with 2-methoxy-4-(methylthio)aniline in the presence of a base, such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide. The synthesis of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been optimized to improve the yield and purity of the final product, and various modifications to the synthesis method have been reported in the literature.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-14-9-12(20-2)6-7-13(14)15(18)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXCZDAMVUAXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)


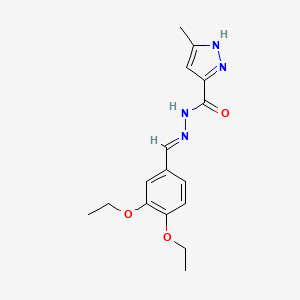

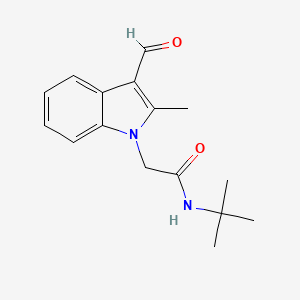
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)
![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)
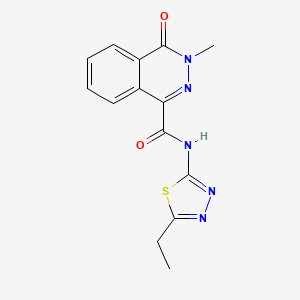
![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)
